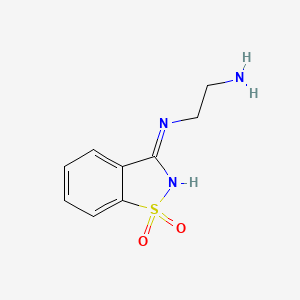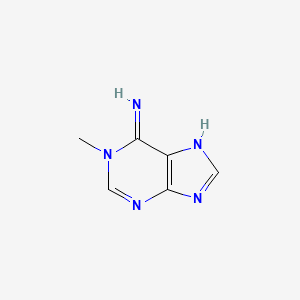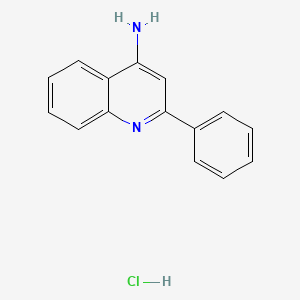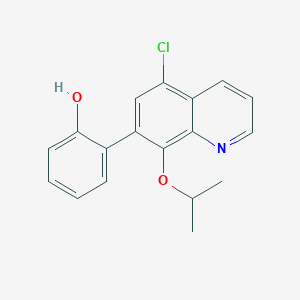
2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol
Descripción general
Descripción
“2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of phenolic compounds like “2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol” can be achieved through various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Chemical Reactions Analysis
Phenolic compounds are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol and its derivatives are utilized in chemical synthesis processes, especially in the preparation of thiazolidinone derivatives and quinoline-based compounds. These synthesized compounds have been extensively studied for their antimicrobial properties against various microorganisms. For instance, thiazolidinone derivatives synthesized from related quinoline compounds have shown significant antibacterial and antifungal activities (Rana, Mistry, & Desai, 2008). Moreover, quinoline derivatives bearing formyl, oxime, and thiosemicarbazone functional groups have demonstrated promising cytotoxic activities against human cancer cell lines, highlighting their potential as models for antitumor drugs (Kouznetsov et al., 2016).
Green Chemistry and Environmentally Friendly Synthesis
The synthesis of related quinoline compounds has been explored within the realm of green chemistry, employing microwave and conventional methods. This approach emphasizes the importance of environmentally friendly synthesis processes in the development of compounds with biological and pharmacological activities. Such methodologies not only enhance the efficiency of the synthesis but also contribute to the sustainability of chemical processes (Rana, Mistry, & Desai, 2008).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of quinoline derivatives are significant for their potential applications in treating infections. Studies have demonstrated the effectiveness of these compounds against a range of pathogens, providing a foundation for further research into their therapeutic uses (Rana, Mistry, & Desai, 2008; Abdel-Mohsen, 2003).
Potential in Anticancer Research
The cytotoxic evaluation of 7-chloro-4-phenoxyquinoline derivatives provides insight into the potential of these compounds in anticancer research. With specific derivatives displaying good cytotoxic activity against various cancer cell lines, there is a promising avenue for developing novel antitumor drugs based on quinoline structures (Kouznetsov et al., 2016).
Propiedades
IUPAC Name |
2-(5-chloro-8-propan-2-yloxyquinolin-7-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-11(2)22-18-14(12-6-3-4-8-16(12)21)10-15(19)13-7-5-9-20-17(13)18/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPUTMNUROMYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3O)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-8-isopropoxyquinolin-7-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



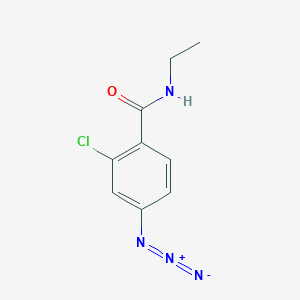
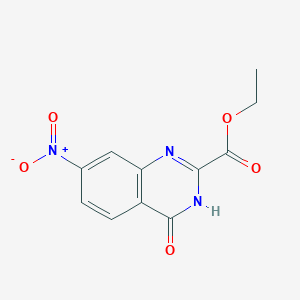
![N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B1486975.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1486977.png)
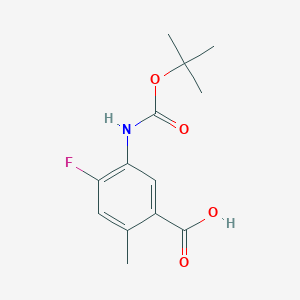
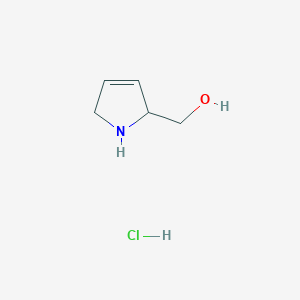
![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1486981.png)
